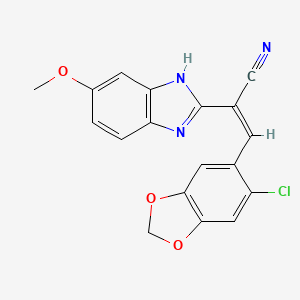![molecular formula C19H16ClNO3 B5327264 2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5327264.png)
2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol, also known as CDMQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives, which have been shown to possess a range of biological activities, including antitumor, antibacterial, and antiviral properties. In
科学的研究の応用
2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, this compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In neuropharmacology, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and may have potential applications in the treatment of neurological disorders such as Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
作用機序
The mechanism of action of 2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. This compound has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including antitumor activity, modulation of neurotransmitter activity, and inhibition of enzyme activity. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, which results in the inhibition of cell growth and proliferation. In neuropharmacology, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which can affect mood, behavior, and cognitive function. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division.
実験室実験の利点と制限
One of the main advantages of 2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol for lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as for developing novel cancer therapies. Another advantage of this compound is its ability to modulate neurotransmitter activity, which can be useful for studying the mechanisms of neurological disorders such as Parkinson's disease. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for the study of 2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol. One direction is the development of novel cancer therapies based on the structure of this compound. Another direction is the study of the mechanisms of this compound's activity in the brain, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more potent and specific compounds for use in scientific research.
合成法
The synthesis of 2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol can be achieved through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with 5-chloro-2-methoxybenzyl bromide to form the intermediate 2-(5-chloro-2-methoxyphenyl)vinyl)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a base to yield the final product, this compound.
特性
IUPAC Name |
2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-11-14(20)10-13(19(17)24-2)7-9-15-8-6-12-4-3-5-16(22)18(12)21-15/h3-11,22H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAZMKZCTDJYCP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC2=NC3=C(C=CC=C3O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667290 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5327181.png)
![N-(2-ethoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5327203.png)
![3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327208.png)

![6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid](/img/structure/B5327225.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-5-phenyl-3-isoxazolecarboxamide dihydrochloride](/img/structure/B5327232.png)
![7-acetyl-6-(2-methoxy-5-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327233.png)
![2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5327240.png)
![N-methyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5327253.png)
![6-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327256.png)
![3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5327260.png)
![2,3,3,3-tetrafluoro-N-[3-(hexyloxy)phenyl]-2-methoxypropanamide](/img/structure/B5327261.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5327267.png)
![1-[(1-{[6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5327271.png)